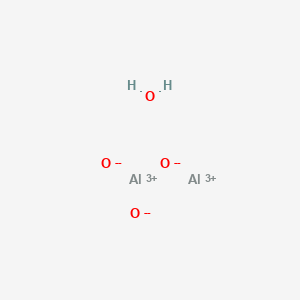

Aluminum oxide, hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1333-84-2 |

|---|---|

Molecular Formula |

Al2H2O4 |

Molecular Weight |

119.977 g/mol |

IUPAC Name |

dialuminum;oxygen(2-);hydrate |

InChI |

InChI=1S/2Al.H2O.3O/h;;1H2;;;/q2*+3;;3*-2 |

InChI Key |

WMWXXXSCZVGQAR-UHFFFAOYSA-N |

SMILES |

O.[O-2].[O-2].[O-2].[Al+3].[Al+3] |

Canonical SMILES |

O.[O-2].[O-2].[O-2].[Al+3].[Al+3] |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis of Aluminum Oxide Hydrate Nanoparticles for Drug Delivery Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies for synthesizing aluminum oxide hydrate (B1144303) nanoparticles, specifically focusing on boehmite (γ-AlOOH). It details the sol-gel, hydrothermal, and co-precipitation methods, offering step-by-step experimental protocols. Furthermore, this guide summarizes key quantitative data, presents visual workflows and explores the cellular uptake mechanisms relevant to drug delivery applications.

Introduction

Aluminum oxide hydrate nanoparticles, particularly in the boehmite phase, are gaining significant attention in the biomedical field. Their high surface area, biocompatibility, and the ability to be functionalized make them promising carriers for targeted drug delivery.[1] The synthesis method employed plays a critical role in determining the physicochemical properties of these nanoparticles, such as particle size, morphology, and surface chemistry, which in turn influence their interaction with biological systems. This guide provides detailed protocols for three common synthesis methods to enable researchers to produce aluminum oxide hydrate nanoparticles with tailored characteristics for their specific drug delivery applications.

Synthesis Methodologies and Experimental Protocols

The choice of synthesis method dictates the final properties of the aluminum oxide hydrate nanoparticles. The following sections provide detailed experimental protocols for the sol-gel, hydrothermal, and co-precipitation methods.

Sol-Gel Synthesis

The sol-gel process is a versatile wet-chemical technique that allows for the production of nanoparticles with high purity and homogeneity.[2][3] It involves the hydrolysis and condensation of a precursor, typically an aluminum alkoxide, to form a colloidal suspension (sol) that is then gelled and dried.

Experimental Protocol: Sol-Gel Synthesis of Boehmite Nanoparticles

-

Precursor Solution Preparation: Dissolve 3g of aluminum isopropoxide in 222 mL of 1-butanol (B46404) in a flask under continuous and vigorous magnetic stirring for 3 hours at room temperature until all the aluminum isopropoxide is dissolved.

-

Hydrolysis: Prepare a mixture of 0.07 mL of acetic acid and 3 mL of distilled water. Add this mixture dropwise to the aluminum isopropoxide solution while maintaining vigorous stirring at 150 rpm. Continue stirring for 3 hours to ensure complete hydrolysis.

-

Gelation and Aging: A gel will form during the hydrolysis step. Allow the gel to age for 24 hours at room temperature.

-

Drying: Dry the gel in an oven at 120°C for 12 hours to obtain a white powder.

-

Calcination (Optional): To convert boehmite to γ-alumina, calcine the dried powder at 550°C for 6 hours in a furnace with a controlled heating rate.

Hydrothermal Synthesis

Hydrothermal synthesis involves a chemical reaction in a closed system (autoclave) at elevated temperature and pressure. This method allows for excellent control over the crystallinity, size, and morphology of the nanoparticles.

Experimental Protocol: Hydrothermal Synthesis of Boehmite Nanoparticles

-

Precursor Solution Preparation: Dissolve a specific amount of an aluminum precursor, such as aluminum nitrate (B79036) nonahydrate (Al(NO₃)₃·9H₂O), in distilled water.

-

pH Adjustment: Adjust the pH of the solution to a desired value (e.g., pH 11) using a precipitating agent like a 5 M sodium hydroxide (B78521) solution. A white precipitate of aluminum hydroxide will form.

-

Hydrothermal Treatment: Transfer the suspension into a Teflon-lined stainless-steel autoclave. Heat the autoclave to 160°C and maintain this temperature for 24 hours.

-

Cooling and Washing: After the reaction, allow the autoclave to cool down to room temperature. Collect the resulting white precipitate by centrifugation and wash it several times with distilled water to remove any unreacted precursors and byproducts.

-

Drying: Dry the washed nanoparticles in an oven at 80°C for 10 hours.

Co-precipitation Synthesis

Co-precipitation is a simple and cost-effective method for synthesizing aluminum oxide hydrate nanoparticles. It involves the simultaneous precipitation of a soluble aluminum salt and a precipitating agent from a solution.

Experimental Protocol: Co-precipitation Synthesis of Boehmite Nanoparticles

-

Precursor Solution Preparation: Prepare a 0.5 M solution of aluminum nitrate nonahydrate [Al(NO₃)₃·9H₂O] by dissolving 18.75 g in 100 mL of distilled water. In a separate beaker, prepare a 0.5 M solution of citric acid by dissolving 9.606 g in 100 mL of distilled water.

-

Precipitation: Heat the aluminum nitrate solution to 80°C on a hot plate with magnetic stirring. Slowly add the citric acid solution dropwise to the heated aluminum nitrate solution.

-

Reaction and Gel Formation: Continue stirring the mixture at 80°C for 8 hours. The solution will turn into a yellowish sol. Then, increase the temperature to 100°C and continue stirring. Further increase the temperature to 200°C and maintain it for 3 hours to obtain a fluffy, polymeric precursor.

-

Drying and Grinding: Allow the precursor to dry and then grind it into a fine powder.

-

Calcination: Calcine the powder at a specific temperature (e.g., 500°C) for 5 hours to obtain aluminum oxide nanoparticles.

Quantitative Data on Nanoparticle Properties

The synthesis parameters significantly influence the resulting nanoparticle characteristics. The following tables summarize the quantitative data from various studies.

Table 1: Influence of Synthesis Method on Particle Size and Surface Area

| Synthesis Method | Precursor | Particle Size (nm) | Surface Area (m²/g) | Reference |

| Sol-Gel | Aluminum isopropoxide | ~5.5 | 339-351 | [4] |

| Hydrothermal | Aluminum chloride | 15-40 | 105-155 | [5] |

| Co-precipitation | Aluminum nitrate | ~24 | - | |

| Sol-Gel | Aluminum chloride | 70-750 | ~130 | [6] |

Table 2: Effect of pH on Nanoparticle Properties in Sol-Gel Synthesis

| Precursor | pH | Particle Size (nm) | Surface Area (m²/g) | Reference |

| Aluminum Salt | 2.5 | ~70 | ~130 | [6] |

| Aluminum Salt | 12 | ~750 | - | [6] |

| Al₂O₃-H₂O Nanofluid | ~4 | Maximized electrostatic repulsion | - | [7][8] |

Cellular Uptake and Signaling Pathways

For drug delivery applications, understanding how nanoparticles are internalized by cells is crucial. The primary mechanism for the cellular uptake of nanoparticles is endocytosis.[1] Clathrin-mediated endocytosis is a major pathway for the internalization of nanoparticles.[9][10]

Clathrin-Mediated Endocytosis Pathway

This pathway involves the binding of nanoparticles to specific receptors on the cell surface, which then cluster in clathrin-coated pits. These pits invaginate and pinch off to form clathrin-coated vesicles, which transport the nanoparticles into the cell.

Conclusion

This technical guide has provided detailed methodologies for the synthesis of aluminum oxide hydrate nanoparticles via sol-gel, hydrothermal, and co-precipitation methods. The provided experimental protocols and quantitative data offer a solid foundation for researchers to produce nanoparticles with desired characteristics for drug delivery applications. The visualization of the synthesis workflows and the cellular uptake pathway aims to facilitate a deeper understanding of the processes involved. By controlling the synthesis parameters, scientists can tailor the properties of these nanoparticles to optimize their performance as effective and safe drug delivery carriers.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. d-nb.info [d-nb.info]

- 7. Effects of pH and Nanoparticle Concentration on Al2O3–H2O Nanofluid Stability | Semantic Scholar [semanticscholar.org]

- 8. MECHANISMS, Clathrin-Mediated Endocytosis [ebrary.net]

- 9. pubs.aip.org [pubs.aip.org]

- 10. Kinetics of cellular uptake of viruses and nanoparticles via clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Properties of Aluminum Oxide Hydrate Phases

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the various phases of aluminum oxide hydrate (B1144303), detailing their distinct properties, synthesis methodologies, and characterization techniques. Aluminum oxide hydrates, with the general formula Al₂O₃·nH₂O, are crucial precursors in the production of alumina (B75360) and serve in a multitude of high-value applications, from advanced catalysis to pharmaceutical formulations. Understanding the unique characteristics of each phase is paramount for controlling the final material's performance.

Phases of Aluminum Oxide Hydrate

Aluminum oxide hydrates are broadly classified into two main categories based on their degree of hydration: aluminum trihydroxides and aluminum oxyhydroxides. These compounds are true hydroxides and do not contain loosely bound water of hydration.[1] The most well-defined crystalline forms are detailed below.

-

Aluminum Trihydroxides - Al(OH)₃: These phases contain three hydroxyl groups for each aluminum atom.

-

Gibbsite (γ-Al(OH)₃): The most common and stable form of aluminum hydroxide, gibbsite is a primary component of bauxite (B576324) ore.[2][3] Its crystal structure consists of double layers of hydroxyl groups with aluminum ions occupying two-thirds of the octahedral interstices.[4]

-

Bayerite (α-Al(OH)₃): A polymorph of gibbsite, bayerite is less common in nature but is frequently synthesized in laboratory and industrial settings.[5][6] It is known to form in various crystalline shapes, including rods and cones.[7]

-

Nordstrandite and Doyleite: These are rarer triclinic polymorphs of Al(OH)₃.[6][8]

-

-

Aluminum Oxyhydroxides - AlO(OH): These phases contain one hydroxyl group and one oxygen atom for each aluminum atom.

-

Boehmite (γ-AlO(OH)): A key component of bauxite, boehmite has a lamellar, orthorhombic crystal structure.[9][10] It is a critical precursor for the synthesis of γ-alumina, a widely used catalyst support.[11]

-

Diaspore (B1175340) (α-AlOOH): The most stable and dense of the oxyhydroxide phases, diaspore is formed under higher pressure and temperature conditions.[12][13] It has an orthorhombic crystal structure and is noted for its hardness.[14]

-

Comparative Properties of Aluminum Oxide Hydrate Phases

The distinct structural arrangements of these phases give rise to significant differences in their physical and chemical properties. A summary of these quantitative properties is presented below for easy comparison.

| Property | Gibbsite (γ-Al(OH)₃) | Bayerite (α-Al(OH)₃) | Boehmite (γ-AlO(OH)) | Diaspore (α-AlOOH) |

| Chemical Formula | Al(OH)₃ | Al(OH)₃ | AlO(OH) | AlO(OH) |

| Crystal System | Monoclinic[8] | Monoclinic[6][15] | Orthorhombic[9] | Orthorhombic[14][16] |

| Density (g/cm³) | 2.38 - 2.42[8] | ~2.54[6] | 3.02 - 3.05[9] | 3.30 - 3.50[16] |

| Mohs Hardness | 2.5 - 3.0[8] | N/A | ~3.5[9] | 6.5 - 7.0[16] |

| Refractive Index | 1.568 - 1.587[17] | N/A | N/A | 1.690 - 1.750[16] |

| Decomposition Temp. | ~150-260°C[3][18] | N/A | ~380-500°C[19] | N/A |

Phase Relationships and Thermal Decomposition

The various hydrated phases are precursors to anhydrous aluminum oxide (Al₂O₃) and can be transformed from one form to another under specific conditions, primarily through thermal treatment. This sequential transformation is a cornerstone of producing alumina with tailored properties for applications like catalysis and ceramics.

The thermal decomposition of gibbsite is a well-studied process. Depending on conditions like particle size and heating rate, it can transform directly into a transition alumina or proceed via boehmite.[20] The typical decomposition pathway for boehmite is a topotactic transformation, maintaining the crystalline morphology through several intermediate alumina phases before finally converting to the most stable alpha-alumina (α-Al₂O₃) at high temperatures.[19]

References

- 1. researchgate.net [researchgate.net]

- 2. britannica.com [britannica.com]

- 3. Gibbsite | Articles | Microintech [microintech.ru]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. scielo.br [scielo.br]

- 6. Bayerite (Bayerite) - Rock Identifier [rockidentifier.com]

- 7. researchgate.net [researchgate.net]

- 8. mindat.org [mindat.org]

- 9. grokipedia.com [grokipedia.com]

- 10. Synthesis and Characterization of Boehmite Particles Obtained from Recycling: Water Disinfection Application - PMC [pmc.ncbi.nlm.nih.gov]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. Diaspore: The Enchanting Metamorphosis - Gemmesterra [gemmesterra.com]

- 13. Diaspore - Encyclopedia [le-comptoir-geologique.com]

- 14. thegemlibrary.com [thegemlibrary.com]

- 15. Bayerite - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. diaspore - Patrick Voillot [patrickvoillot.com]

- 17. cameo.mfa.org [cameo.mfa.org]

- 18. mdpi.com [mdpi.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. scielo.br [scielo.br]

An In-depth Technical Guide to the Crystalline Structure of Aluminum Oxide Trihydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum oxide trihydrate, more systematically known as aluminum hydroxide (B78521), Al(OH)₃, is a compound of significant interest across various scientific disciplines, including materials science, geology, and pharmaceuticals. In the pharmaceutical industry, it finds application as an antacid and as an adjuvant in vaccines. The efficacy and behavior of aluminum hydroxide in these applications are intrinsically linked to its crystalline structure. This technical guide provides a comprehensive overview of the crystalline structures of the known polymorphs of aluminum oxide trihydrate, detailing their crystallographic data, synthesis protocols, and characterization methods.

Polymorphs of Aluminum Oxide Trihydrate

Aluminum oxide trihydrate exists in four main crystalline polymorphs: gibbsite, bayerite, nordstrandite, and doyleite. These polymorphs share the same chemical formula but differ in their crystal structure, specifically in the stacking sequence of the aluminum hydroxide layers.[1][2] The fundamental structural unit for all polymorphs consists of double layers of hydroxyl groups with aluminum ions occupying two-thirds of the octahedral interstices between the layers.[2]

Crystallographic Data

The crystallographic data for the four polymorphs are summarized in the tables below for easy comparison. This data has been compiled from various crystallographic studies and databases.

Table 1: Crystal System and Space Group of Aluminum Oxide Trihydrate Polymorphs

| Polymorph | Crystal System | Space Group |

| Gibbsite | Monoclinic | P2₁/n |

| Bayerite | Monoclinic | P2₁/n or P2₁/a |

| Nordstrandite | Triclinic | P1 or Pī |

| Doyleite | Triclinic | P1 or Pī |

Table 2: Lattice Parameters of Aluminum Oxide Trihydrate Polymorphs

| Polymorph | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |

| Gibbsite | 8.641 | 5.07 | 9.719 | 90 | 94.566 | 90 | [3] |

| 8.684 | 5.078 | 9.736 | 90 | 94.54 | 90 | [4] | |

| Bayerite | 5.0626 | 8.6719 | 9.4254 | 90 | 90.26 | 90 | [5] |

| 5.007 | 8.664 | 4.711 | 90 | 90.17 | 90 | [6] | |

| Nordstrandite | 5.114 | 5.082 | 5.127 | 70.27 | 74.00 | 58.47 | [7] |

| 5.08 | 5.12 | 4.98 | 93.67 | 118.92 | 70.27 | [8] | |

| Doyleite | 5.002 | 5.175 | 4.980 | 97.5 | 118.6 | 104.74 | [9][10] |

| 4.9997 | 5.1681 | 4.9832 | 97.444 | 118.688 | 104.661 | [11][12] |

Experimental Protocols

The synthesis of specific aluminum oxide trihydrate polymorphs in the laboratory requires careful control of reaction conditions such as pH, temperature, and aging time. Below are detailed methodologies for the synthesis of gibbsite and bayerite, along with a general method for nordstrandite. The synthesis of doyleite is more complex and typically occurs under specific geological or specialized laboratory conditions.

Synthesis of Gibbsite

Objective: To synthesize gibbsite via a hydrothermal method.

Materials:

-

Aluminum nitrate (B79036) nonahydrate (Al(NO₃)₃·9H₂O)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Centrifuge

-

Teflon-lined stainless steel autoclave

-

Oven

Procedure:

-

Prepare a 0.25 M solution of aluminum nitrate by dissolving the appropriate amount of Al(NO₃)₃·9H₂O in deionized water with stirring.

-

Slowly add a 1 M NaOH solution to the aluminum nitrate solution while stirring to adjust the pH to approximately 5. This will result in the formation of a gel-like precipitate of aluminum hydroxide.

-

Continue stirring the suspension for one hour.

-

Separate the precipitate by centrifugation and wash it three times with deionized water to remove residual salts.

-

Resuspend the washed gel in deionized water to achieve a final aluminum concentration of 0.5 M.

-

Adjust the pH of the suspension to 9.2 using a 1 M NaOH solution.

-

Transfer the suspension to a Teflon-lined stainless steel autoclave and heat it at 80°C for 72 hours.

-

After cooling to room temperature, collect the product by centrifugation, wash with deionized water, and dry in an oven at 60°C.

Synthesis of Bayerite

Objective: To synthesize bayerite through the carbonation of a sodium aluminate solution.

Materials:

-

Sodium aluminate (NaAlO₂)

-

Carbon dioxide (CO₂) gas

-

Deionized water

-

Magnetic stirrer

-

pH meter

Procedure:

-

Prepare a 0.9 M sodium aluminate solution in deionized water.

-

Place the solution in a beaker with a magnetic stirrer and begin stirring.

-

Bubble carbon dioxide gas through the solution at a constant rate (e.g., 100 cm³/min).

-

Monitor the pH of the solution. Continue the CO₂ addition until the pH drops to approximately 12.3.

-

An amorphous precipitate will initially form. Continue stirring the suspension at room temperature for a period of aging (e.g., 24 hours) to allow for the transformation of the amorphous phase into crystalline bayerite.

-

Collect the precipitate by filtration, wash thoroughly with deionized water to remove any remaining sodium salts, and dry at a low temperature (e.g., 40-60°C).

Synthesis of Nordstrandite

The synthesis of nordstrandite is often achieved by the aging of aluminum hydroxide gels in the presence of certain chelating agents or under specific pH conditions, typically in a neutral to slightly acidic environment. One reported method involves the hydrolysis of aluminum alkoxides in the presence of a chelating agent like ethylene (B1197577) glycol. Another approach is the careful aging of an amorphous aluminum hydroxide precipitate at a controlled pH around 8-9.[1]

Characterization by Powder X-ray Diffraction (PXRD)

Objective: To identify the crystalline phase and assess the purity of the synthesized aluminum oxide trihydrate polymorphs.

Instrumentation:

-

Powder X-ray diffractometer with a Cu Kα radiation source (λ = 1.5406 Å).

Procedure:

-

Prepare a powder sample of the synthesized material. Ensure the sample is finely ground and homogeneous.

-

Mount the sample on a zero-background sample holder.

-

Set the instrument parameters. A typical scan would be:

-

Voltage and Current: 40 kV and 40 mA.

-

Scan Range (2θ): 10° to 70°.

-

Step Size: 0.02°.

-

Time per Step: 1-2 seconds.

-

-

Perform the XRD scan.

-

Analyze the resulting diffractogram by comparing the peak positions and intensities with standard diffraction patterns for gibbsite, bayerite, nordstrandite, and doyleite from crystallographic databases (e.g., JCPDS-ICDD).

Visualizations

Bayer Process for Aluminum Hydroxide Production

The Bayer process is the principal industrial method for producing alumina (B75360) from bauxite (B576324) ore. A key intermediate in this process is the precipitation of aluminum hydroxide. The following diagram illustrates the workflow of the Bayer process.[13][14][15][16][17]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Gibbsite Mineral Data [webmineral.com]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Crystallography Open Database: Search results [qiserver.ugr.es]

- 7. Crystallography Open Database: Search results [qiserver.ugr.es]

- 8. Nordstrandite Mineral Data [webmineral.com]

- 9. handbookofmineralogy.org [handbookofmineralogy.org]

- 10. Doyleite Mineral Data [webmineral.com]

- 11. rruff.net [rruff.net]

- 12. [PDF] The crystal chemistry of doyleite, Al(OH)3 | Semantic Scholar [semanticscholar.org]

- 13. Bayer process - Wikipedia [en.wikipedia.org]

- 14. epawebapp.epa.ie [epawebapp.epa.ie]

- 15. Engineers Guide: Alumina Refinery Process Flow Diagram [enggyd.blogspot.com]

- 16. alcoa.com [alcoa.com]

- 17. 10 bauxite processing flowsheet case study | PDF [slideshare.net]

An In-depth Technical Guide to the Chemical and Physical Properties of Boehmite and Gibbsite

Audience: Researchers, scientists, and drug development professionals.

Content Type: In-depth technical guide/whitepaper.

Introduction

Boehmite (γ-AlOOH) and Gibbsite (Al(OH)₃) are the two most common mineralogical phases of aluminum hydroxides and are central to numerous industrial and scientific applications.[1] Gibbsite, an aluminum trihydroxide, is a primary constituent of the aluminum ore bauxite.[2][3] Boehmite, an aluminum oxyhydroxide, is a critical precursor in the synthesis of various transition aluminas, such as gamma-alumina (γ-Al₂O₃), which are widely used as catalysts, adsorbents, and coatings.[4][5]

Their utility extends into the pharmaceutical and biomedical fields, where gibbsite is used as a substrate for treating stomach diseases and as a vaccine adjuvant.[5][6] The distinct physical and chemical properties of these materials, dictated by their crystal structure and composition, are crucial for their application. Understanding these properties and the methodologies used for their characterization is essential for researchers in materials science and drug development. This guide provides a detailed overview of the core chemical and physical properties of boehmite and gibbsite, outlines the experimental protocols for their characterization, and visualizes key structural and process-related concepts.

Chemical Properties

The fundamental difference between gibbsite and boehmite lies in their chemical composition and structure. Gibbsite is a true aluminum hydroxide, while boehmite is an oxyhydroxide.

| Property | Boehmite | Gibbsite |

| Chemical Formula | γ-AlOOH (or AlO(OH)) | Al(OH)₃ |

| Polymorphs | Diaspore (α-AlOOH) | Bayerite, Doyleite, Nordstrandite[2] |

| Composition | Al: 44.98%, O: 53.35%, H: 1.68% | Al: 34.6%, O: 61.5%, H: 3.9%[3] |

| Solubility | Insoluble in water; Soluble in strong acids and alkalis. | Insoluble in water; Soluble in strong acids and alkalis.[3] |

| Theoretical Weight Loss | 15.0% (upon conversion to Al₂O₃)[4] | 34.6% (upon conversion to Al₂O₃)[4] |

Boehmite and gibbsite are both amphoteric, dissolving in strong acids and strong alkalis. The dissolution kinetics in caustic solutions, however, can differ significantly, which is a key consideration in industrial processes like the Bayer process for alumina (B75360) production.[1]

Physical and Crystallographic Properties

The physical characteristics of boehmite and gibbsite are directly linked to their distinct crystal structures. Gibbsite possesses a layered, mica-like structure, which results in perfect basal cleavage and relative softness.

Comparative Data

The following tables summarize the key physical and crystallographic properties for easy comparison.

Table 3.1: General Physical Properties

| Property | Boehmite | Gibbsite |

| Color | White, yellowish, reddish, brown | Colorless, white, gray, light green/yellow[3][7] |

| Luster | Vitreous to pearly | Vitreous to pearly on cleavage surfaces[3][8] |

| Transparency | Translucent | Transparent to translucent[3][7] |

| Mohs Hardness | 3.0 - 3.5 | 2.5 - 3.0[2][7] |

| Density (g/cm³) | ~3.00 - 3.07 | 2.40 - 2.42[3][7][8] |

| Cleavage | {010} perfect | {001} perfect[3][8] |

| Fracture | Uneven, splintery | Uneven or splintery[3] |

Table 3.2: Crystallographic Data

| Property | Boehmite | Gibbsite |

| Crystal System | Orthorhombic[1] | Monoclinic[2][8][9] |

| Space Group | Cmcm[5] | P2₁/n[2] |

| Cell Parameters | a=2.86Å, b=12.24Å, c=3.69Å | a=8.684Å, b=5.078Å, c=9.736Å, β=94.54°[8][9] |

| Refractive Index | nα = 1.64-1.65nβ = 1.65-1.66nγ = 1.66-1.67 | nα = 1.568nβ = 1.568nγ = 1.587[2] |

Crystal Structure Visualization

The structure of gibbsite consists of stacked double layers of hydroxyl groups with aluminum ions occupying two-thirds of the octahedral interstices between the layers.[2][7][10] This arrangement creates electrically neutral sheets that are held together by weak hydrogen bonds, explaining the mineral's perfect cleavage and softness.[2][7] Boehmite's structure is composed of double chains of AlO₆ octahedra, forming corrugated sheets.

Caption: Simplified 2D representation of Gibbsite's layered structure.

Caption: Simplified view of Boehmite's corrugated sheet structure.

Thermal Properties and Decomposition

The thermal decomposition of gibbsite is a critical process for producing boehmite and subsequently various forms of alumina. The transformation pathway is highly dependent on factors such as temperature, heating rate, and particle size.[11]

Under controlled heating, gibbsite first undergoes dehydroxylation to form boehmite.[4][12] This is followed by further dehydroxylation at higher temperatures to form a series of transition aluminas before finally converting to the most stable form, α-alumina (corundum).[12][13]

Caption: Thermal decomposition pathway from Gibbsite to α-Alumina.

Experimental Protocols

Accurate characterization of boehmite and gibbsite requires a suite of analytical techniques. The following sections detail the methodologies for key experiments.

Characterization Workflow

A typical workflow for the comprehensive characterization of alumina hydrates involves multiple analytical techniques to probe their structure, morphology, and thermal behavior.

Caption: Logical workflow for the characterization of alumina hydrates.

X-Ray Diffraction (XRD)

Objective: To identify the crystalline phases present in a sample and determine crystallographic parameters.

Methodology:

-

Sample Preparation: A small amount of the powdered sample is gently packed into a sample holder, ensuring a flat, smooth surface level with the holder's rim.

-

Instrument Setup: An X-ray diffractometer (e.g., Scintag PAD V) is configured with a copper X-ray source (Cu Kα radiation, λ ≈ 1.54 Å).[1] Typical operating conditions are 40-45 kV and 30-40 mA.[1]

-

Data Acquisition: The sample is scanned over a 2-theta (2θ) range, typically from 5° to 70°.[1] A continuous scan with a step size of 0.02° and a counting time of 2-10 seconds per step is common.[1]

-

Data Analysis: The resulting diffraction pattern (a plot of intensity vs. 2θ) is analyzed. The positions and intensities of the diffraction peaks are compared to standard patterns from databases (e.g., ICDD) to identify the crystalline phases (boehmite, gibbsite, etc.).[4] For quantitative analysis and detailed structural information (lattice parameters, crystallite size), Rietveld refinement can be performed on the data.[5]

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature, quantifying thermal events like dehydration.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of the sample (typically 5-15 mg) is placed into a TGA crucible (e.g., alumina or platinum).

-

Instrument Setup: The TGA instrument (e.g., Setaram TG-DSC) is programmed with the desired temperature profile.[12] A constant heating rate (e.g., 5, 10, 15, or 20 °C/min) is applied from room temperature to a final temperature (e.g., 1000-1200 °C).[12] The analysis is conducted under a controlled atmosphere of an inert gas, such as nitrogen or argon, to prevent unwanted side reactions.[12]

-

Data Acquisition: The instrument continuously records the sample's mass as the temperature increases.

-

Data Analysis: The resulting TGA curve plots percentage weight loss versus temperature. The onset temperature and the total percentage weight loss for each decomposition step are determined. For gibbsite converting to alumina, a theoretical weight loss of 34.6% is expected, while for boehmite, it is 15.0%.[4] The derivative of the TGA curve (DTG curve) shows the rate of mass change and helps to pinpoint the temperatures of maximum decomposition rate.

Scanning Electron Microscopy (SEM)

Objective: To visualize the surface morphology, particle size, and shape of the material.

Methodology:

-

Sample Preparation: A small amount of the powder is mounted onto an SEM stub using double-sided carbon tape. To prevent charging from the electron beam and improve image quality, the sample is coated with a thin conductive layer (e.g., 5 nm of carbon or a gold-palladium alloy).[1][5]

-

Instrument Setup: The SEM (e.g., FEI Helios or Jeol JSM-5900) is evacuated to a high vacuum.[1][5] An appropriate accelerating voltage (e.g., 5-15 kV) is selected.

-

Image Acquisition: The electron beam is scanned across the sample surface. Secondary electrons (SE) are collected to generate high-resolution images of the surface topography. Images are captured at various magnifications to observe both overall morphology and fine surface details.[1]

-

Data Analysis: The captured micrographs are analyzed to determine the habit (e.g., tabular, pseudohexagonal plates for gibbsite), size distribution, and degree of agglomeration of the particles.[1][5]

BET Surface Area Analysis

Objective: To measure the specific surface area of the material.

Methodology:

-

Sample Preparation: The sample is first degassed under vacuum or a flow of inert gas at an elevated temperature (e.g., 150-200 °C) to remove adsorbed moisture and other surface contaminants.

-

Instrument Setup: A surface area analyzer (e.g., Quantachrome Instruments Monosorb) is used.[1] The analysis is based on the principle of physical adsorption of a gas (typically nitrogen) onto the material's surface at cryogenic temperatures (liquid nitrogen, 77 K).

-

Data Acquisition: The amount of nitrogen gas adsorbed by the sample is measured at various partial pressures.

-

Data Analysis: The Brunauer-Emmett-Teller (BET) equation is applied to the adsorption data to calculate the number of gas molecules required to form a monolayer on the surface.[1] From this, the total surface area is calculated and typically reported in units of m²/g.

References

- 1. pnnl.gov [pnnl.gov]

- 2. Gibbsite - Wikipedia [en.wikipedia.org]

- 3. geologyscience.com [geologyscience.com]

- 4. scielo.br [scielo.br]

- 5. Boehmite and Gibbsite Nanoplates for the Synthesis of Advanced Alumina Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnnl.gov [pnnl.gov]

- 7. Gibbsite (Gibbsite) - Rock Identifier [rockidentifier.com]

- 8. handbookofmineralogy.org [handbookofmineralogy.org]

- 9. mindat.org [mindat.org]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. researchgate.net [researchgate.net]

- 12. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Natural Occurrence and Mineralogy of Hydrated Alumina

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural occurrence, mineralogy, and characterization of hydrated alumina (B75360). The focus is on the primary mineral forms, their geological context, and the analytical techniques employed for their identification and quantification. This document is intended to serve as a comprehensive resource for professionals in research, materials science, and pharmaceutical development where alumina and its hydrated forms are of interest.

Natural Occurrence and Formation

Hydrated alumina minerals are the principal components of bauxite (B576324), the world's primary ore for aluminum production.[1][2] Bauxite is not a single mineral but a rock composed mainly of one or more aluminum hydroxide (B78521) minerals.[3] The formation of bauxite deposits is a result of lateritic weathering, a process of intense chemical weathering of aluminum-rich silicate (B1173343) rocks like granite, gneiss, basalt, and syenite in tropical and subtropical regions with excellent drainage.[3][4][5][6] This process leaches silica (B1680970) and other soluble elements, leaving a residue enriched in aluminum hydroxides.[4]

The primary hydrated alumina minerals found in bauxite are:

-

Gibbsite: Al(OH)₃

-

Boehmite: γ-AlO(OH)

-

Diaspore (B1175340): α-AlO(OH)

Gibbsite is the dominant mineral in younger, tropical bauxite deposits, while boehmite and diaspore are typically found in older deposits that have been subjected to higher temperatures and pressures.[2][7] The specific mineralogical composition of a bauxite deposit is crucial for the aluminum extraction process, as each mineral has different processing requirements.[8]

Mineralogy of Hydrated Alumina

The three main hydrated alumina minerals—gibbsite, boehmite, and diaspore—exhibit distinct crystallographic, physical, and optical properties. These properties are summarized in the tables below for easy comparison.

Crystallographic and Physical Properties

| Property | Gibbsite | Boehmite | Diaspore |

| Chemical Formula | Al(OH)₃[1] | γ-AlO(OH)[2] | α-AlO(OH) |

| Crystal System | Monoclinic[1][9] | Orthorhombic[2][10] | Orthorhombic |

| Space Group | P2₁/n[1][9] | Amam or Cmcm[11][12] | Pnma or Pnmd |

| Mohs Hardness | 2.5 - 3.5[1][5][9] | 3.0 - 3.5[2] | 6.5 - 7.0 |

| Specific Gravity | 2.35 - 2.42[1][5][9] | 3.00 - 3.07[2] | ~3.4 |

Optical Properties

| Property | Gibbsite | Boehmite | Diaspore |

| Optical Class | Biaxial (+)[6][13] | Biaxial (+)[2] | Biaxial (+) |

| Refractive Indices | nα = 1.568 - 1.570nβ = 1.568 - 1.570nγ = 1.586 - 1.587[6][9] | nα = 1.644 - 1.648nβ = 1.654 - 1.657nγ = 1.661 - 1.668[2] | nα = 1.702nβ = 1.722nγ = 1.750 |

| Luster | Vitreous to pearly, can be dull or earthy[5][9] | Vitreous to pearly[2] | Vitreous to pearly |

| Color | White, gray, greenish, reddish-white[5][9] | White with tints of yellow, green, brown, or red[2] | Colorless, white, yellowish, sometimes violet |

Experimental Protocols for Characterization

The accurate characterization of hydrated alumina minerals is essential for both geological assessment and industrial processing. The primary analytical techniques employed are X-ray Diffraction (XRD), Thermal Analysis (TGA/DTA), and Infrared Spectroscopy (FTIR).

X-ray Diffraction (XRD)

XRD is a powerful non-destructive technique for identifying and quantifying the crystalline phases present in bauxite.[3]

Methodology:

-

Sample Preparation: The bauxite sample is finely ground to a particle size of less than 10 μm to ensure random orientation of the crystallites. This is typically achieved using a puck mill with a solvent like ethanol (B145695) to prevent agglomeration.[14][15]

-

Instrument Setup: A powder diffractometer is used, typically with Co Kα radiation for bauxite analysis to minimize fluorescence from iron-containing minerals.[16] Data is collected over a 2θ range of approximately 5° to 70°.

-

Phase Identification: The resulting diffraction pattern is compared to standard diffraction patterns from databases like the International Centre for Diffraction Data (ICDD) to identify the mineral phases present.[17]

-

Quantitative Analysis: The Rietveld refinement method is a full-pattern fitting technique used for quantitative phase analysis.[16][18][19] This method models the entire diffraction pattern based on the crystal structures of the identified phases and refines the model to match the experimental data, yielding the weight percentage of each mineral.[20][21]

Thermal Analysis (TGA/DTA)

Thermal analysis measures the changes in physical and chemical properties of a material as a function of temperature. For hydrated alumina, it is used to determine the content of gibbsite, boehmite, and diaspore based on their distinct dehydroxylation temperatures.[8]

Methodology:

-

Sample Preparation: A small, representative sample of the finely ground bauxite (typically 10-20 mg) is placed in a crucible (e.g., alumina or platinum).[22][23]

-

Instrument Setup: A simultaneous TGA/DTA or TGA/DSC instrument is used. The sample is heated at a constant rate, typically 10-20 °C/min, in a controlled atmosphere, usually an inert gas like nitrogen, to prevent oxidation.[23][24]

-

Data Analysis: The TGA curve plots mass loss versus temperature, while the DTA curve shows the temperature difference between the sample and a reference.

-

Gibbsite dehydroxylation occurs at approximately 220-350 °C.[8][25]

-

Boehmite dehydroxylation occurs at a higher temperature, around 450-550 °C.[8][25]

-

Diaspore dehydroxylation occurs at the highest temperature of the three, typically between 500-650 °C.[25] The amount of each mineral can be calculated from the stoichiometric mass loss associated with its dehydroxylation reaction.[26]

-

Infrared Spectroscopy (FTIR)

FTIR spectroscopy is a rapid and versatile technique for identifying the functional groups present in a sample, making it well-suited for distinguishing the different hydrated alumina minerals based on their characteristic hydroxyl (-OH) vibrations.[14][27][28]

Methodology:

-

Sample Preparation:

-

KBr Pellet: A small amount of the finely ground sample (0.2-1% by weight) is mixed with dry potassium bromide (KBr) and pressed into a transparent pellet.[29]

-

Nujol Mull: The finely ground sample is mixed with a drop of Nujol (mineral oil) to form a paste, which is then pressed between two KBr plates.[29]

-

-

Instrument Setup: A Fourier Transform Infrared spectrometer is used to collect the spectrum, typically in the mid-infrared range (4000-400 cm⁻¹).

-

Data Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational modes of the mineral.

Visualizations

Formation Pathway of Hydrated Alumina Minerals

Experimental Workflow for Bauxite Characterization

References

- 1. Gibbsite - Wikipedia [en.wikipedia.org]

- 2. Boehmite - Wikipedia [en.wikipedia.org]

- 3. ilkogretim-online.org [ilkogretim-online.org]

- 4. Gibbsite Mineral Data [webmineral.com]

- 5. grokipedia.com [grokipedia.com]

- 6. gktoday.in [gktoday.in]

- 7. ajsonline.org [ajsonline.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. mindat.org [mindat.org]

- 10. researchgate.net [researchgate.net]

- 11. handbookofmineralogy.org [handbookofmineralogy.org]

- 12. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 13. handbookofmineralogy.org [handbookofmineralogy.org]

- 14. Quantitative Mineral Analysis by FTIR Spectroscopy | The Infrared and Raman Discussion Group [irdg.org]

- 15. scirp.org [scirp.org]

- 16. aqw.com.au [aqw.com.au]

- 17. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Qualitative and quantitative phase analyses of Pingguo bauxite mineral using X-ray powder diffraction and the Rietveld method | Powder Diffraction | Cambridge Core [cambridge.org]

- 21. From Bauxite Mining to Aluminium Production - Applications of the Rietveld Method for Quantitative Phase Analysis [ausimm.com]

- 22. How to Use a Thermogravimetric Analyzer to Measure Loss on Mass in Alumina - XRF [xrfscientific.com]

- 23. azom.com [azom.com]

- 24. water360.com.au [water360.com.au]

- 25. researchgate.net [researchgate.net]

- 26. mitrask.com [mitrask.com]

- 27. azomining.com [azomining.com]

- 28. Infrared Spectroscopy | Clays and Minerals [claysandminerals.com]

- 29. eng.uc.edu [eng.uc.edu]

- 30. researchgate.net [researchgate.net]

Introduction: The Critical Role of Alumina Surface Chemistry

An In-depth Technical Guide to the Surface Chemistry of Alumina (B75360) Hydrates and Their Hydroxyl Groups

For Researchers, Scientists, and Drug Development Professionals

Alumina hydrates, encompassing materials from aluminum hydroxides like gibbsite and boehmite to the transition aluminas (e.g., γ-Al₂O₃) formed upon thermal treatment, are pivotal in numerous scientific and industrial applications. Their utility in catalysis, adsorption, and chromatography is well-established.[1][2] In the pharmaceutical and drug development sectors, their high surface area, porous structure, and tunable surface chemistry make them excellent candidates for use as excipients, vaccine adjuvants, and carriers for drug delivery systems.

The performance of alumina in these roles is overwhelmingly dictated by its surface properties. Central to this is the population of surface hydroxyl (-OH) groups. These groups are the primary sites for interaction with active pharmaceutical ingredients (APIs), biomolecules, and the surrounding physiological environment. The density, type, and reactivity of these hydroxyls control critical processes such as drug adsorption, release kinetics, and the stability of the formulation. This guide provides a detailed exploration of the surface chemistry of alumina hydrates, focusing on the classification, characterization, and quantitative analysis of surface hydroxyl groups.

Classification of Surface Hydroxyl Groups on Alumina

The surface of alumina is not uniform but presents a heterogeneous landscape of hydroxyl groups. These groups arise from the termination of the bulk crystal lattice and the dissociative adsorption of water.[3] Their specific nature depends on the underlying aluminum atoms' coordination and the number of aluminum atoms to which the hydroxyl's oxygen is bound.[2][4] Upon thermal dehydration of alumina hydrates, a variety of coordinatively unsaturated aluminum sites are exposed, which act as Lewis acid sites, while the remaining hydroxyl groups can act as Brønsted acids or bases.[2][4]

The most widely accepted classification, particularly for γ-Al₂O₃, categorizes hydroxyl groups based on the number of aluminum cations they are coordinated to:

-

Type I (Terminal): A hydroxyl group bound to a single aluminum atom (μ₁-OH). These are further subdivided based on the coordination of the Al atom. They are generally considered the most basic sites.[5]

-

Type II (Doubly-Bridging): A hydroxyl group bridging two aluminum atoms (μ₂-OH). These exhibit weakly acidic character.[2]

-

Type III (Triply-Bridging): A hydroxyl group bridging three aluminum atoms (μ₃-OH). These are considered the most acidic hydroxyl groups.[4][5]

The relative abundance and accessibility of these sites are highly dependent on the specific phase of alumina and its thermal history.[6]

Caption: Classification of hydroxyl groups on an alumina surface.

Characterization Techniques and Experimental Protocols

A multi-technique approach is essential to fully characterize the hydroxyl network on alumina surfaces.[7] Key methods include Fourier-Transform Infrared (FTIR) Spectroscopy, Solid-State Nuclear Magnetic Resonance (NMR), and Thermogravimetric Analysis (TGA), complemented by methods to determine surface acidity.

Caption: General experimental workflow for alumina surface characterization.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a powerful technique for identifying the different types of surface hydroxyl groups, as each type exhibits a characteristic O-H stretching vibration frequency.[8]

Experimental Protocol:

-

Sample Preparation: Press a small amount of the alumina powder into a self-supporting wafer (10-20 mg/cm²).

-

Pre-treatment: Place the wafer in a specialized IR cell with transparent windows (e.g., CaF₂). Heat the sample under high vacuum (e.g., < 10⁻⁵ Torr) to a desired temperature (e.g., 300-700°C) to remove physisorbed water and achieve a specific dehydroxylation state.[6][9]

-

Spectrum Acquisition: Cool the sample to room temperature while maintaining the vacuum. Record the FTIR spectrum in the O-H stretching region (typically 4000-3000 cm⁻¹).

-

Probe Molecule Adsorption (Optional): To distinguish between Brønsted and Lewis acid sites, a basic probe molecule like pyridine (B92270) can be introduced into the cell.[10] After adsorption and evacuation of the excess probe, new spectra are recorded to identify bands corresponding to pyridine interacting with Brønsted sites (pyridinium ion) and Lewis sites (coordinated pyridine).[7][10]

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR, particularly ¹H and ²⁷Al Magic Angle Spinning (MAS) NMR, provides detailed information about the local chemical environment of the hydroxyl protons and the coordination of aluminum atoms.[6]

Experimental Protocol:

-

Sample Preparation: Dehydrate the alumina hydrate sample by heating under vacuum or a flow of dry gas at a specific temperature (e.g., 300°C, 500°C, 700°C) to achieve different levels of dehydroxylation.[6]

-

Packing: Pack the activated sample into an NMR rotor (e.g., zirconia) in a controlled, moisture-free environment (e.g., a glovebox) to prevent rehydration.

-

Data Acquisition: Acquire ¹H MAS NMR spectra to resolve different proton environments corresponding to various hydroxyl groups.[5]

-

²⁷Al MAS NMR: Acquire ²⁷Al MAS NMR spectra to determine the coordination of aluminum atoms (e.g., tetrahedral Al(IV), penta-coordinated Al(V), and octahedral Al(VI)), which helps in assigning the types of hydroxyl groups.[5][11] High magnetic fields are often necessary to obtain well-resolved spectra.[6]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, allowing for the quantification of adsorbed water and the density of surface hydroxyl groups that condense at higher temperatures.[12][13]

Experimental Protocol:

-

Sample Loading: Place a precise amount of the alumina hydrate sample (e.g., 10-20 mg) into a TGA crucible (e.g., alumina or platinum).[14]

-

Analysis Conditions: Heat the sample from room temperature to a high temperature (e.g., 800-1000°C) at a constant heating rate (e.g., 10°C/min).[11][14] The analysis should be performed under a continuous flow of an inert gas, such as nitrogen (e.g., 50 mL/min), to carry away evolved water vapor.[14]

-

Data Interpretation: The resulting TGA curve shows distinct mass loss steps.

-

< 120-150°C: Loss of physisorbed and weakly adsorbed water.[12][13]

-

> 150-500°C: Loss of water due to the condensation of surface hydroxyl groups (dehydroxylation).[13][15] The mass loss in this region can be used to calculate the surface hydroxyl density if the specific surface area (from BET analysis) is known.

-

Surface Acidity and Point of Zero Charge (PZC) Determination

The PZC is the pH at which the net surface charge of the alumina is zero. It is a critical parameter for predicting electrostatic interactions with charged molecules.[16][17]

Experimental Protocol (Batch Equilibration Method for PZC):

-

Electrolyte Solution Preparation: Prepare a series of solutions of an indifferent electrolyte (e.g., 0.01 M KNO₃) and adjust their initial pH (pHᵢ) values across a wide range (e.g., pH 3 to 11) using dilute HNO₃ or KOH.[18]

-

Suspension Preparation: Add a fixed amount of the alumina powder (e.g., 0.1 g) to a fixed volume of each electrolyte solution (e.g., 25 mL).[16][18]

-

Equilibration: Seal the containers and agitate the suspensions for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

-

Final pH Measurement: After equilibration, measure the final pH (pHբ) of the supernatant of each suspension.

-

PZC Determination: Plot ΔpH (pHᵢ - pHբ) versus pHᵢ. The point where the curve intersects the x-axis (i.e., where ΔpH = 0) is the PZC of the material.[18]

Quantitative Data on Alumina Surface Properties

The following tables summarize key quantitative data for different alumina materials, compiled from various studies.

Table 1: Characteristic FTIR Frequencies for Surface Hydroxyl Groups on γ-Al₂O₃

| Hydroxyl Type | Coordination | Acid/Base Character | Typical IR Frequency (cm⁻¹) |

|---|---|---|---|

| Terminal (μ₁-OH) | Al(IV)-OH | Basic | 3795 - 3800[2][6] |

| Terminal (μ₁-OH) | Al(VI)-OH | Basic | 3778 - 3785[6] |

| Doubly-Bridged (μ₂-OH) | Al-OH-Al | Weakly Acidic | 3730 - 3745[2][6] |

| Triply-Bridged (μ₃-OH) | Al₃-OH | Acidic | 3670 - 3700[2][6] |

Table 2: Thermogravimetric Analysis Data for Aluminum Hydroxides

| Material | Temperature Range (°C) | Associated Mass Loss (%) | Event | Reference |

|---|---|---|---|---|

| Amorphous Al(OH)₃ (pH=5) | 71 | 8.0 | Loss of adsorbed water | [19] |

| Amorphous Al(OH)₃ (pH=5) | 140 - 420 | 37.3 | Dehydroxylation | [19] |

| Al(OH)₃ (pH=9) | 282 | 29.1 | Dehydroxylation | [19] |

| Product Alumina (Bayer) | 37 - 242 | 2.61 | Sorbed molecular water | [13] |

| Product Alumina (Bayer) | 242 - 340 | - | Dehydroxylation of gibbsite |[13] |

Table 3: Point of Zero Charge (PZC) for Various Alumina Materials

| Alumina Type | PZC (pH units) | Measurement Conditions | Reference |

|---|---|---|---|

| α-Al₂O₃ (commercial) | 5.4 ± 0.1 | 0.01 M KNO₃ | [18] |

| α-Al₂O₃ (0001) single crystal | ~6.3 | SFVS in water | [17] |

| γ-Al₂O₃ | 8.0 - 9.0 | Varies with synthesis | [20] |

| Boehmite (γ-AlOOH) | 8.0 - 9.0 | Varies | [20] |

| Gibbsite (α-Al(OH)₃) | 5.06 | - |[20] |

Relevance in Drug Development

The surface hydroxyl groups of alumina are the primary mediators of its interaction with drug molecules. Understanding and controlling these interactions are crucial for designing effective drug delivery systems.

-

Drug Adsorption and Loading: The PZC determines the surface charge at a given pH. For instance, at physiological pH (~7.4), an alumina with a PZC of 8.5 will be positively charged and will readily adsorb anionic drug molecules via electrostatic attraction. The different types of hydroxyl groups also offer sites for hydrogen bonding, which is a key mechanism for the adsorption of many neutral or polar APIs.

-

Controlling Drug Release: By modifying the surface chemistry—for example, by functionalizing the hydroxyl groups with other chemical moieties—the drug-carrier interaction can be tailored. This allows for the fine-tuning of drug release profiles, enabling the development of sustained or controlled-release formulations.

-

Biocompatibility and Stability: The surface hydroxyls influence the interaction of the alumina carrier with biological components like proteins. A well-characterized surface allows for better prediction and control of biocompatibility and helps prevent unwanted protein adsorption or denaturation, which could impact the stability and efficacy of a therapeutic.

Caption: Relationship between alumina surface properties and drug delivery.

Conclusion

The surface hydroxyl groups on alumina hydrates are not merely passive surface terminations but are active sites that govern the material's interfacial properties. For professionals in drug development, a thorough understanding of these groups is indispensable. By employing a suite of characterization techniques such as FTIR, solid-state NMR, and TGA, coupled with PZC measurements, it is possible to build a detailed, quantitative model of the alumina surface. This knowledge enables the rational design of alumina-based drug carriers with optimized loading capacities, tailored release profiles, and enhanced stability, ultimately leading to safer and more effective therapeutic products.

References

- 1. brjac.com.br [brjac.com.br]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. High‐Field NMR, Reactivity, and DFT Modeling Reveal the γ‐Al2O3 Surface Hydroxyl Network - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. abis-files.deu.edu.tr [abis-files.deu.edu.tr]

- 11. Spectroscopic Study of Five-Coordinated Thermal Treated Alumina Formation: FTIR and NMR Applying - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. mdpi.com [mdpi.com]

- 15. mitrask.com [mitrask.com]

- 16. researchgate.net [researchgate.net]

- 17. scispace.com [scispace.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Formation and Stability of Aluminum Hydroxide Polymorphs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum hydroxide (B78521), Al(OH)₃, is a compound of significant interest across various scientific disciplines, including materials science, geology, and pharmaceuticals. In the pharmaceutical industry, it is widely used as an antacid and as an adjuvant in vaccines. The efficacy and stability of aluminum hydroxide in these applications are critically dependent on its polymorphic form. Aluminum hydroxide exists in four main crystalline polymorphs: gibbsite, bayerite, nordstrandite, and doyleite. Each polymorph exhibits distinct physical and chemical properties, including solubility, surface area, and thermal stability, which arise from differences in their crystal structures. Understanding the conditions that govern the formation and transformation of these polymorphs is paramount for controlling the quality and performance of aluminum hydroxide-based products.

This technical guide provides a comprehensive overview of the formation and stability of aluminum hydroxide polymorphs. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data for comparative analysis, and visual representations of the complex relationships governing polymorphic transformations.

Polymorphs of Aluminum hydroxide

The crystal structures of all four polymorphs are based on layers of octahedrally coordinated aluminum ions surrounded by hydroxyl groups. The primary difference between them lies in the stacking sequence of these layers.[1][2]

-

Gibbsite (γ-Al(OH)₃): The most thermodynamically stable polymorph, commonly found in nature as a primary component of bauxite.[2] Its structure is monoclinic.

-

Bayerite (α-Al(OH)₃): A metastable polymorph, also with a monoclinic structure. It is often synthesized in industrial processes.

-

Nordstrandite: A triclinic polymorph that is intermediate in stability between bayerite and gibbsite under certain conditions.

-

Doyleite: The least common and least stable of the four triclinic polymorphs.[3]

Thermodynamic Stability

The thermodynamic stability of the aluminum hydroxide polymorphs generally follows the order: Gibbsite > Bayerite > Doyleite > Nordstrandite .[1] This order is reflected in their Gibbs free energy of formation, with gibbsite having the most negative value.

| Property | Gibbsite | Bayerite | Doyleite | Nordstrandite |

| Crystal System | Monoclinic | Monoclinic | Triclinic | Triclinic |

| Relative Gibbs Free Energy (kJ/mol) at 298 K (relative to Gibbsite) | 0 | +3.9 | +4.4 | +15.2 |

| Solubility Product (Ksp) | ~1.8 x 10⁻³³ | Data varies | Data not readily available | Data not readily available |

Note: The solubility product values can vary depending on the specific experimental conditions and the degree of crystallinity of the material.

Formation and Polymorphic Transformation

The formation of a specific aluminum hydroxide polymorph is a kinetically controlled process influenced by several key factors:

-

pH: The pH of the precipitation medium is a critical determinant of the resulting polymorph. Acidic to slightly acidic conditions (pH < 6) generally favor the formation of gibbsite from amorphous aluminum hydroxide upon aging.[4] Alkaline conditions (pH > 7) tend to favor the formation of bayerite.[4] Nordstrandite can form under alkaline conditions, sometimes as a transformation product from bayerite.[4]

-

Temperature: Temperature influences both the rate of crystallization and the stability of the polymorphs. Higher temperatures generally accelerate the transformation of metastable phases (like bayerite) to the more stable gibbsite.[5]

-

Aging: The aging of freshly precipitated amorphous aluminum hydroxide is a crucial step in the formation of crystalline polymorphs. Over time, the amorphous gel undergoes dissolution and reprecipitation, leading to the formation of more ordered crystalline structures.

-

Impurities: The presence of certain ions can significantly influence the crystallization pathway. For instance, some organic and inorganic ligands can inhibit the formation of crystalline phases or favor the formation of specific polymorphs.

The formation of aluminum hydroxide polymorphs often follows Ostwald's Rule of Stages , which posits that a less stable form may crystallize first and then transform into a more stable form over time. A common pathway involves the initial precipitation of amorphous aluminum hydroxide, which then transforms into a metastable polymorph like bayerite before eventually converting to the most stable form, gibbsite.

Experimental Protocols

The following are detailed methodologies for the synthesis of gibbsite, bayerite, and nordstrandite. A reproducible laboratory synthesis for doyleite is not well-documented; it is typically found in nature under specific geological conditions.[3]

Synthesis of Gibbsite

-

Preparation of Aluminum Solution: Dissolve aluminum nitrate (B79036) nonahydrate (Al(NO₃)₃·9H₂O) in deionized water to create a 0.5 M solution.

-

Precipitation of Amorphous Hydroxide: Slowly add a 1 M sodium hydroxide (NaOH) solution to the aluminum nitrate solution while stirring vigorously until the pH reaches approximately 7.0. A gelatinous precipitate of amorphous aluminum hydroxide will form.

-

Washing: Centrifuge the precipitate and wash it several times with deionized water to remove excess salts.

-

Aging: Resuspend the washed precipitate in deionized water and age the suspension at 80°C for 48-72 hours. This aging process allows for the transformation of the amorphous solid into crystalline gibbsite.

-

Collection and Drying: After aging, collect the solid by filtration, wash with deionized water, and dry in an oven at 60°C.

Synthesis of Bayerite

-

Preparation of Sodium Aluminate Solution: Prepare a 0.5 M sodium aluminate (NaAlO₂) solution by dissolving aluminum hydroxide in a concentrated NaOH solution.

-

Precipitation: Cool the sodium aluminate solution to room temperature and then bubble carbon dioxide (CO₂) gas through it. The CO₂ will neutralize the NaOH and cause the precipitation of aluminum hydroxide. Maintain the pH of the solution around 11-12 during precipitation.

-

Aging: Allow the precipitate to age in the mother liquor at room temperature for 24 hours with gentle stirring.

-

Collection and Drying: Collect the bayerite precipitate by filtration, wash thoroughly with deionized water until the washings are neutral, and then dry at 100°C.

Synthesis of Nordstrandite

-

Precipitation at Controlled pH: Prepare a 0.5 M aluminum chloride (AlCl₃) solution. Slowly add a 1 M solution of ammonium (B1175870) hydroxide (NH₄OH) with vigorous stirring to raise the pH to approximately 9.5.

-

Aging in the Presence of a Chelating Agent: Add a small amount of a chelating agent, such as ethylenediamine, to the suspension.

-

Aging: Age the suspension at room temperature for several days to weeks. The presence of the chelating agent helps to direct the crystallization towards the nordstrandite structure.

-

Collection and Drying: Collect the nordstrandite crystals by filtration, wash with deionized water, and dry at a low temperature (e.g., 40°C).

Characterization Techniques

The identification and characterization of aluminum hydroxide polymorphs are typically performed using a combination of the following analytical techniques:

-

X-Ray Diffraction (XRD): This is the primary technique for identifying the crystalline phase of the polymorphs, as each has a unique diffraction pattern.

-

Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can be used to study the thermal stability and decomposition of the different polymorphs. The temperature at which dehydroxylation occurs is characteristic of each phase.

-

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy can provide information about the hydroxyl groups in the crystal lattice, which can help to distinguish between the polymorphs.

-

Electron Microscopy (SEM/TEM): Scanning electron microscopy (SEM) and transmission electron microscopy (TEM) are used to visualize the morphology and crystal habit of the different polymorphs.

Visualizing Formation Pathways and Relationships

The following diagrams, generated using the DOT language, illustrate the key relationships in the formation and stability of aluminum hydroxide polymorphs.

Conclusion

The formation and stability of aluminum hydroxide polymorphs are governed by a complex interplay of kinetic and thermodynamic factors. A thorough understanding of these factors is essential for the controlled synthesis of a desired polymorph with specific properties for pharmaceutical and other applications. This guide has provided a detailed overview of the current knowledge in this field, including experimental protocols and quantitative data, to aid researchers in their efforts to harness the unique characteristics of each aluminum hydroxide polymorph. Further research into the precise kinetic parameters of polymorphic transformations and the development of reliable synthesis methods for the less common polymorphs, such as doyleite, will continue to be areas of active investigation.

References

Quantum Confinement Effects in Alumina Hydrate Nanoparticles: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of the quantum confinement effects observed in alumina (B75360) hydrate (B1144303) nanoparticles, particularly boehmite and its amorphous counterpart, pseudoboehmite. It covers the theoretical underpinnings, experimental evidence, synthesis protocols, and applications of these nanomaterials, with a focus on their size-dependent optical and electronic properties.

Introduction to Quantum Confinement in Alumina Hydrate Nanoparticles

Quantum confinement is a phenomenon that governs the electronic and optical properties of materials at the nanoscale. When the size of a semiconductor or insulator nanoparticle is reduced to a scale comparable to its exciton (B1674681) Bohr radius, the continuous energy bands of the bulk material transform into discrete, quantized energy levels. This leads to a size-dependent band gap, where smaller nanoparticles exhibit a larger energy gap.

Alumina hydrates, such as boehmite (γ-AlOOH), are wide-bandgap materials. While not classical semiconductors where quantum confinement is readily observed, recent studies have demonstrated that reducing the size of alumina hydrate nanoparticles to a few nanometers can induce quantum confinement-like effects, leading to a significant blue shift in their absorption and emission spectra. This opens up new avenues for their application in areas such as bioimaging, sensing, and targeted drug delivery.

Evidence of Quantum Confinement: Size-Dependent Band Gap

The primary evidence for quantum confinement in alumina hydrate nanoparticles comes from the observed increase in their optical band gap with decreasing particle size. This relationship is a direct consequence of the quantization of energy levels.

| Nanoparticle Material | Crystallite Size (nm) | Band Gap (eV) |

| Pseudoboehmite | 3.4 | 6.11 |

| Pseudoboehmite | 2.4 | 7.11 |

This table summarizes the reported experimental data demonstrating the size-dependent band gap of pseudoboehmite nanoparticles. The increase in band gap energy with a decrease in crystallite size is a clear indication of quantum confinement effects.

Experimental Protocols for Synthesis of Size-Controlled Alumina Hydrate Nanoparticles

The ability to reliably synthesize monodisperse alumina hydrate nanoparticles with controlled sizes is crucial for studying and exploiting quantum confinement effects. The following are detailed protocols for two common synthesis methods.

Sol-Gel Synthesis of Boehmite Nanoparticles

The sol-gel method is a versatile technique for producing high-purity and homogenous nanoparticles at relatively low temperatures.

Materials:

-

Aluminum isopropoxide (AIP)

-

Deionized water

-

Nitric acid (HNO₃)

Procedure:

-

Dissolve aluminum isopropoxide in ethanol under vigorous stirring.

-

Separately, prepare an aqueous solution of nitric acid.

-

Slowly add the nitric acid solution to the aluminum isopropoxide solution under continuous stirring. The nitric acid acts as a catalyst for hydrolysis.

-

Continue stirring for several hours to allow for the hydrolysis and condensation reactions to proceed, resulting in the formation of a sol.

-

Age the sol for a predetermined time to control the particle growth. The aging time is a critical parameter for controlling the final particle size.

-

The resulting gel is then dried to remove the solvent, yielding a powder of boehmite nanoparticles.

-

Calcination of the boehmite powder at specific temperatures can be performed to obtain other phases of alumina, such as γ-Al₂O₃.

Hydrothermal Synthesis of Boehmite Nanoparticles

Hydrothermal synthesis involves a chemical reaction in an aqueous solution above the boiling point of water, carried out in a sealed vessel called an autoclave. This method allows for the synthesis of highly crystalline nanoparticles with controlled morphology.

Materials:

-

Aluminum nitrate (B79036) nonahydrate (Al(NO₃)₃·9H₂O)

-

Urea (B33335) (CO(NH₂)₂)

-

Deionized water

Procedure:

-

Dissolve aluminum nitrate nonahydrate and urea in deionized water.

-

Transfer the solution to a Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it to a specific temperature (e.g., 180-200 °C) for a defined period (e.g., 12-24 hours). The temperature and reaction time are key parameters for controlling the size and shape of the nanoparticles.

-

During the heating process, urea decomposes to generate ammonia, which slowly raises the pH of the solution, leading to the gradual precipitation of boehmite nanoparticles.

-

After the reaction is complete, allow the autoclave to cool down to room temperature.

-

Collect the resulting white precipitate by centrifugation or filtration.

-

Wash the product multiple times with deionized water and ethanol to remove any unreacted precursors and byproducts.

-

Dry the final product in an oven to obtain boehmite nanoparticle powder.

Characterization Techniques

To confirm the presence of quantum confinement effects and to characterize the synthesized nanoparticles, a suite of analytical techniques is employed:

-

Transmission Electron Microscopy (TEM): To visualize the size, shape, and morphology of the nanoparticles.

-

X-ray Diffraction (XRD): To determine the crystal structure and crystallite size of the nanoparticles.

-

UV-Vis Spectroscopy: To measure the absorption spectra and determine the optical band gap of the nanoparticles.

-

Photoluminescence (PL) Spectroscopy: To measure the emission spectra and quantum yield of the nanoparticles.

-

Dynamic Light Scattering (DLS): To measure the hydrodynamic size distribution of the nanoparticles in a colloidal suspension.

Applications in Drug Delivery: pH-Responsive Release

The unique properties of alumina hydrate nanoparticles, including their biocompatibility and pH-responsive behavior, make them promising candidates for targeted drug delivery systems, particularly in cancer therapy. The acidic microenvironment of tumors (pH ~6.5) and the even lower pH within endosomes and lysosomes (pH 4.5-5.5) can be exploited to trigger the release of encapsulated drugs specifically at the tumor site.

Mechanism of pH-Responsive Drug Release

The following diagrams illustrate the proposed workflow for the cellular uptake of drug-loaded alumina hydrate nanoparticles and the subsequent pH-triggered drug release.

Caption: Experimental workflow for drug delivery using alumina hydrate nanoparticles.

Signaling Pathway of Endosomal Escape and Drug Release

The "proton sponge" effect is a widely accepted mechanism for the endosomal escape of nanoparticles. The buffering capacity of alumina hydrate nanoparticles in the acidic endosomal environment leads to an influx of protons and counter-ions, causing osmotic swelling and eventual rupture of the endosomal membrane, releasing the drug into the cytoplasm.

Caption: Mechanism of pH-triggered drug release via the proton sponge effect.

Conclusion and Future Outlook

The observation of quantum confinement effects in alumina hydrate nanoparticles marks a significant advancement in our understanding of these materials. The ability to tune their optical and electronic properties by controlling their size opens up a wide range of potential applications, from bioimaging and sensing to more sophisticated drug delivery systems.

Further research is needed to establish a more comprehensive understanding of the relationship between nanoparticle size and photoluminescence properties, including quantum yield. The development of more precise and scalable synthesis methods will also be crucial for translating these laboratory findings into real-world applications. As our ability to manipulate matter at the nanoscale continues to improve, alumina hydrate nanoparticles are poised to become a valuable platform for a new generation of advanced materials and biomedical technologies.

electronic band structure of hydrated alumina phases

An In-Depth Technical Guide to the Electronic Band Structure of Hydrated Alumina (B75360) Phases

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic band structure of key hydrated alumina phases, including aluminum hydroxides and oxyhydroxides. Understanding these fundamental electronic properties is crucial for applications ranging from catalysis and geochemistry to their use as adjuvants in vaccine development. This document summarizes theoretical and experimental findings, details the methodologies used for their characterization, and presents the data in a structured format for ease of comparison.

Introduction to Hydrated Alumina Phases

Hydrated aluminas are a group of aluminum compounds containing hydroxyl (-OH) groups. They are precursors to various forms of alumina (Al₂O₃) and are important in numerous industrial and pharmaceutical applications. Their electronic structure, particularly the band gap, dictates their electrical conductivity, optical properties, and surface reactivity. The primary phases discussed in this guide are:

-

Aluminum Trihydroxides (Al(OH)₃): These polymorphs share the same chemical formula but differ in their crystal structure. The most common forms are gibbsite, bayerite, and nordstrandite. They are characterized by layers of edge-sharing Al(OH)₆ octahedra held together by hydrogen bonds.

-

Aluminum Oxyhydroxides (AlOOH): These compounds contain both oxide and hydroxide (B78521) ions. The most prevalent polymorph is boehmite, which is a key precursor in the production of γ-alumina.

The relationship and transformation pathways between these phases are primarily governed by temperature-induced dehydration.

Theoretical Determination of Electronic Band Structure

First-principles calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure of crystalline solids.[1][2] These methods solve the quantum mechanical equations governing electron behavior to predict properties like band gaps and the density of states (DOS).[3]

Data Presentation: Theoretical Calculations

The following table summarizes the electronic band structure properties of hydrated alumina phases as determined by DFT calculations. It is important to note that standard DFT functionals (like GGA) often underestimate the band gap compared to experimental values.

| Phase | Formula | Crystal System | Band Gap (eV) | Type | VBM / CBM Composition |

| Gibbsite | α-Al(OH)₃ | Monoclinic | 5.27 | Indirect | VBM: O 2p orbitalsCBM: O s/p, Al s/p orbitals |

| Bayerite | β-Al(OH)₃ | Monoclinic | 5.54 | Direct (at Γ) | VBM: O 2p orbitalsCBM: O s/p, Al s/p orbitals |

| Nordstrandite | Al(OH)₃ | Triclinic | Not reported | Not reported | Expected to be similar to Gibbsite/Bayerite |

| Boehmite | γ-AlOOH | Orthorhombic | 4.51 | Direct | VBM: O 2p orbitalsCBM: Al 3s/3p, O 2p orbitals |

| Single Layer | Al(OH)₃ | Hexagonal | 4.46 | Indirect | VBM: O 2p orbitalsCBM: O s/p, Al s/p orbitals |

VBM: Valence Band Maximum; CBM: Conduction Band Minimum. Data sourced from multiple theoretical studies.

Experimental Protocol: Density Functional Theory (DFT) Calculation

A typical workflow for calculating the electronic band structure of a hydrated alumina phase using DFT involves several key steps.[4][5]

-

Define Crystal Structure: The calculation begins with the known crystal structure of the hydrated alumina phase (e.g., from a crystallographic information file, CIF). This includes lattice parameters and atomic positions.[6]

-

Geometry Optimization: The initial structure is computationally "relaxed." This step adjusts the atomic positions and lattice vectors to find the lowest energy (most stable) configuration. This is crucial for obtaining accurate electronic properties.[3]

-

Self-Consistent Field (SCF) Calculation: Using the optimized geometry, an SCF calculation is performed. The Kohn-Sham equations are solved iteratively until the electron density converges, meaning it no longer changes between iterations.[5] This step determines the ground-state energy and electron density.

-

Non-SCF Band Structure Calculation: To visualize the band structure, a non-SCF calculation is run. This computes the electron energy levels (eigenvalues) along specific high-symmetry paths (k-points) within the Brillouin zone of the crystal. The converged charge density from the SCF step is used as a fixed input.

-